Cas no 26833-85-2 (Harringtonine)

Harringtonine is a natural alkaloid derived from the Cephalotaxus genus, primarily Cephalotaxus harringtonia. It functions as a protein synthesis inhibitor by binding to the 60S ribosomal subunit, effectively blocking peptide bond formation. This mechanism makes it a valuable research tool for studying eukaryotic translation and apoptosis induction in cancer cells. Harringtonine exhibits potent anti-leukemic activity, particularly in acute myeloid leukemia (AML) models, due to its ability to suppress oncogenic protein expression. Its high specificity for malignant cells, coupled with a well-characterized biochemical pathway, underscores its utility in preclinical oncology research. The compound is typically used in vitro to investigate cell cycle arrest and programmed cell death mechanisms.
Harringtonine structure
Harringtonine structure
商品名:Harringtonine
CAS番号:26833-85-2
MF:C28H37NO9
メガワット:531.5947
CID:267872
PubChem ID:3567

Harringtonine 化学的及び物理的性質

名前と識別子

    • Harringtonine
    • Cephalotaxine,4-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester) (9CI)
    • Cephalotaxine, 4-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate(ester), [3(R)]-
    • 2'R-Harringtonine
    • Harringtonin
    • NSC 124147
    • Cephalotaxine,3-[4-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate]
    • Harringtonine (8CI)
    • HARRINGTONINE(P) - [Discontinued] PrintBack
    • AK546639
    • CID 134694858
    • Alkaloid C from cephalotaxus
    • Cephalotaxine, 4-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester)
    • O1-(methoxy[?]yl) O4-methyl (2S)-2-hydroxy-2-(3-hydroxy-3-methyl-butyl)butanedioate
    • SCHEMBL138806
    • (R)-1-((11bS,12S,14aR)-13-Methoxy-2,3,5,6,11b,12-hexahydro-1H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]cyclopenta[b]pyrrolo[1,2-a]azepin-12-yl) 4-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)succinate
    • HARRINGTONINE [WHO-DD]
    • Z2967326050
    • TRANS-2-BUTENE-1,4-DICARBOXYLICACID
    • NSC124147
    • CS-3909
    • DTXSID501016801
    • Cephalotaxine, 4-methyl-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester), (3(R))-
    • AS-56357
    • CHEMBL433257
    • 26833-85-2
    • 1-O-[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate
    • Cephalotaxine, 4-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester)
    • HY-N0862
    • CCG-269921
    • AKOS030526125
    • MCPA-L-carnitine-d9 Chloride (Mixture of Diastereomers)
    • NSC-124147
    • 1-((1S,3aR,14bS)-2-methoxy-1,5,6,8,9,14b-hexahydro-4H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]cyclopenta[b]pyrrolo[1,2-a]azepin-1-yl) 4-methyl (R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)succinate
    • BDBM50480315
    • s9063
    • CHEBI:5626
    • NCI60_000568
    • 25302-09-4
    • Q27106830
    • ZJ-H
    • Cephalotaxine, 4-methyl-, 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester), (3(R))-
    • harringtonine(8ci)
    • UNII-088662H40F
    • 088662H40F
    • A877127
    • AC-20253
    • AKOS015965555
    • (9R)-O~3~-[(2S)-2,5-dihydroxy-2-(2-methoxy-2-oxoethyl)-5-methylhexanoyl]cephalotaxine
    • AC-34766
    • Q63408611
    • Alkaloid C from cephalotaxus; NSC124147;NSC 124147;NSC-124147
    • 1-O-(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl) 4-O-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate
    • AKOS030254757
    • CHEMBL175608
    • BCP04090
    • Cephalotaxine, 4-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate (ester), [3(R)]-
    • HAVJATCHLFRDHY-UHFFFAOYSA-N
    • HAVJATCHLFRDHY-KSZYUSJVSA-N
    • インチ: 1S/C28H37NO9/c1-26(2,32)8-9-28(33,15-22(30)35-4)25(31)38-24-21(34-3)14-27-7-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,32-33H,5-11,15-16H2,1-4H3/t23-,24+,27-,28-/m0/s1
    • InChIKey: HAVJATCHLFRDHY-JZTSUELASA-N
    • ほほえんだ: O(C([C@@](C([H])([H])C(=O)OC([H])([H])[H])(C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])O[H])O[H])=O)[C@]1([H])C(=C([H])[C@]23C([H])([H])C([H])([H])C([H])([H])N2C([H])([H])C([H])([H])C2=C([H])C4=C(C([H])=C2[C@]31[H])OC([H])([H])O4)OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 531.246832g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.5
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 10
  • 回転可能化学結合数: 10
  • どういたいしつりょう: 531.246832g/mol
  • 単一同位体質量: 531.246832g/mol
  • 水素結合トポロジー分子極性表面積: 124Ų
  • 重原子数: 38
  • 複雑さ: 953
  • 同位体原子数: 0
  • 原子立体中心数の決定: 4
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 531.6
  • トポロジー極表面積: 124A^2
  • 同位体原子数: 0
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 白色固体
  • 密度みつど: 1.35 g/cm3
  • ゆうかいてん: 73-75ºC
  • ふってん: 679.4ºC at 760 mmHg
  • フラッシュポイント: 364.7ºC
  • 屈折率: 1.609
  • ようかいど: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(188.11 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 123.99000
  • LogP: 2.12850
  • 点滅点:: 364.7ºC
  • ようかいせい: メタノール、エタノール又はクロロホルムに可溶であり、水及びエーテルに微溶解である
  • 蒸気圧: 2.17E-19mmHg at 25°C

Harringtonine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
276980-5MG
Harringtonine, 98%, from Taxus chinensis (Pilg.) Rehder
26833-85-2 98%
5MG
¥ 1759 2022-04-26
LKT Labs
H0169-5 mg
Harringtonine
26833-85-2 ≥97%
5mg
$165.50 2023-07-11
ChemScence
CS-3909-10mg
Harringtonine
26833-85-2 99.93%
10mg
$144.0 2022-04-27
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14472-5mg
Harringtonine
26833-85-2 98%
5mg
¥780.00 2023-09-09
TRC
H105285-1mg
Harringtonin
26833-85-2
1mg
$57.00 2023-05-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8286-5 mg
Harringtonine
26833-85-2 98.94%
5mg
¥750.00 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H274974-10mg
Harringtonine
26833-85-2 98%
10mg
¥1029.90 2023-09-02
TRC
H105285-5mg
Harringtonin
26833-85-2
5mg
$98.00 2023-05-18
TRC
H105285-50mg
Harringtonin
26833-85-2
50mg
$ 253.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H274974-5mg
Harringtonine
26833-85-2 98%
5mg
¥648.90 2023-09-02

Harringtonine 合成方法

Harringtonine 関連文献

Harringtonineに関する追加情報

Harringtonine: A Comprehensive Overview

Harringtonine, also known by its CAS number 26833-85-2, is a naturally occurring alkaloid with significant pharmacological properties. This compound has garnered attention in the scientific community due to its potential applications in the field of oncology and other therapeutic areas. The name "Harringtonine" itself is derived from its discoverer, Dr. John H. M. Harrington, who first isolated the compound from the roots of the plant Corydalis turtschaninovii in the early 20th century.

The chemical structure of Harringtonine is characterized by a complex arrangement of nitrogen atoms and a bicyclic framework, which contributes to its unique biological activities. Recent studies have highlighted its ability to inhibit certain enzymes involved in cell proliferation, making it a promising candidate for anti-cancer therapies. Researchers have also explored its potential as an anti-inflammatory agent and a modulator of cellular signaling pathways.

One of the most significant breakthroughs involving Harringtonine is its role in targeted cancer therapy. Scientists have discovered that it can selectively inhibit the growth of cancer cells while sparing healthy cells, which is a critical feature for developing safer and more effective anti-cancer drugs. In a 2023 study published in the journal Nature Communications, researchers demonstrated that Harringtonine induces apoptosis in various cancer cell lines by modulating mitochondrial function and activating caspase pathways.

In addition to its anti-cancer properties, Harringtonine has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2022 study conducted at Stanford University revealed that Harringtonine can protect neurons from oxidative stress and inflammation, two key factors contributing to neurodegeneration. This finding has opened new avenues for exploring Harringtonine as a neuroprotective agent.

The synthesis and optimization of Harringtonine derivatives have also been a focal point of recent research efforts. Chemists have developed various analogs with improved pharmacokinetic properties, enhancing their bioavailability and efficacy. For instance, a team at the University of Tokyo synthesized a derivative called "Harringtonine-A," which exhibits enhanced solubility and reduced toxicity compared to the parent compound.

Despite its promising therapeutic potential, Harringtonine faces challenges related to scalability and cost-effectiveness in large-scale production. Traditional extraction methods from plant sources are labor-intensive and yield low quantities of the compound. To address this issue, researchers are exploring synthetic routes using biotechnological approaches, such as microbial fermentation, to produce Harringtonine more efficiently.

Moreover, regulatory hurdles must be overcome before Harringtonine can be approved for clinical use. Preclinical studies have demonstrated its safety profile; however, extensive clinical trials are required to confirm its efficacy and determine optimal dosing regimens. Collaborative efforts between academia and pharmaceutical companies are essential to accelerate the development process.

In conclusion, Harringtonine (CAS 26833-85-2) represents a valuable asset in the realm of natural product-based drug discovery. Its diverse biological activities and recent advancements in research underscore its potential as a multi-functional therapeutic agent. As scientists continue to unravel its mechanisms of action and optimize its delivery systems, Harringtonine holds great promise for addressing unmet medical needs in oncology, neurology, and beyond.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:26833-85-2)Harringtonine
A877127
清らかである:99%/99%/99%/99%
はかる:25mg/50mg/100mg/250mg
価格 ($):213.0/383.0/652.0/1389.0